![molecular formula C21H16FN3O2S B13378991 (5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378991.png)
(5E)-2-(4-fluoroanilino)-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group, a methoxyphenyl group, and a pyrrole moiety. These functional groups contribute to the compound’s diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties .
Scientific Research Applications
2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one
- 2-[(4-bromophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)imino]-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidin-4-one imparts unique electronic properties, enhancing its reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H16FN3O2S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(5E)-2-(4-fluorophenyl)imino-5-[[1-(4-methoxyphenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16FN3O2S/c1-27-18-10-8-16(9-11-18)25-12-2-3-17(25)13-19-20(26)24-21(28-19)23-15-6-4-14(22)5-7-15/h2-13H,1H3,(H,23,24,26)/b19-13+ |
InChI Key |
ZOWLCKKQGGPNDZ-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
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